![molecular formula C24H25F3N2O3S B2683564 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole CAS No. 878060-83-4](/img/structure/B2683564.png)
1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B-cell receptor signaling.
Mechanism of Action
1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, which are involved in the development of various types of cancer. By inhibiting BTK, 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole has been found to be well-tolerated and to exhibit dose-dependent inhibition of BTK activity. Moreover, 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole is its selectivity for BTK, which reduces the risk of off-target effects. Moreover, 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole has been found to be effective in preclinical studies, suggesting that it may have potential as a cancer therapy. However, there are also some limitations to using 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole in lab experiments. For example, the synthesis of 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole is complex and requires specialized equipment and expertise. Moreover, the cost of 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole may be a barrier to its widespread use in research.
Future Directions
There are several potential future directions for research on 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole. One area of interest is the development of combination therapies that include 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole. For example, 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole has been found to be effective in combination with other BTK inhibitors, such as ibrutinib. Moreover, 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole may also be effective in combination with other cancer therapies, such as immunotherapy and chemotherapy. Another area of interest is the development of 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole analogs that have improved pharmacokinetic and pharmacodynamic properties. Finally, further research is needed to determine the clinical efficacy and safety of 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole in human trials.
Synthesis Methods
The synthesis of 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the reaction between 1,2,3,4-tetrahydroisoquinoline and 2-bromoethylamine, which results in the formation of 1-(2-azepan-1-yl)-1,2,3,4-tetrahydroisoquinoline. This intermediate is then reacted with 3-(trifluoromethyl)benzylsulfonyl chloride, which leads to the formation of 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole. The final product is obtained through a purification process that involves chromatography and recrystallization.
Scientific Research Applications
1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. In preclinical studies, 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Moreover, 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole has been found to be effective in combination with other cancer therapies, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N2O3S/c25-24(26,27)19-9-7-8-18(14-19)17-33(31,32)22-15-29(21-11-4-3-10-20(21)22)16-23(30)28-12-5-1-2-6-13-28/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWYGGHRMHJYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.